(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one
Description
Properties
IUPAC Name |
(4S)-4-phenyl-3-piperidin-4-yl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-14-16(12-6-8-15-9-7-12)13(10-18-14)11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONASBZCKEKLGPB-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C(COC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1N2[C@H](COC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Borane Reduction of N-Boc-L-Phenylglycine
N-Boc-L-phenylglycine is reduced to N-Boc-L-phenylglycinol using borane reagents. Key parameters include:
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Borane Reagent : Borane-THF (1.0 M) or borane-dimethylsulfide (10 M), with borane-THF preferred for safety and efficiency.
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Molar Ratio : N-Boc-L-phenylglycine to borane reagent = 1:2–4.5.
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Temperature : 0–25°C, with slower addition at lower temperatures to minimize side reactions.
This step achieves near-quantitative conversion, with the borane complex selectively reducing the carboxylic acid to a primary alcohol without epimerization.
Step 2: Cyclization to Oxazolidinone
The intermediate N-Boc-L-phenylglycinol undergoes cyclization in the presence of a strong base:
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Catalyst : Potassium tert-butoxide or sodium tert-butoxide (1.0–2.0 equivalents relative to N-Boc-L-phenylglycinol).
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Reaction Conditions : Room temperature or under reduced pressure, with reduced catalyst loading (0.05–0.15 equivalents) in vacuum conditions.
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Work-Up : The product is isolated via distillation or crystallization, yielding (S)-4-phenyl-2-oxazolidinone with >70% yield and >99% purity.
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 1.0–2.0 eq | Higher loading accelerates reaction but complicates purification |
| Temperature | 20–25°C | Elevated temps reduce enantiomeric excess |
| Solvent | THF | Polar aprotic solvents enhance cyclization |
Stereoselective Synthesis via Chiral Auxiliary Strategies
A 2014 study demonstrated an alternative route using chiral carbamates to control stereochemistry. This method avoids borane reagents, instead leveraging lithium Selectride for asymmetric reductions:
Key Steps
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Formation of Chiral Carbamate : L-Phenylglycinol is treated with Cbz-Cl to form a carbamate intermediate.
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Stereoselective Reduction : Lithium Selectride (L-Selectride) reduces ketones with high diastereoselectivity (dr >19:1).
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Cyclization : Intramolecular nucleophilic attack forms the oxazolidinone ring, with the piperidine moiety introduced via reductive amination.
Table 2: Comparison of Reducing Agents
| Reducing Agent | Diastereoselectivity (dr) | Yield (%) |
|---|---|---|
| Lithium Selectride | >19:1 | 85 |
| Borane-THF | 8:1 | 78 |
This method is advantageous for synthesizing enantiomerically pure intermediates but requires stringent anhydrous conditions.
Green Chemistry Approaches
Recent advancements prioritize replacing toxic reagents like carbon disulfide and Lawson’s reagent . The patent highlights a sulfurization step for synthesizing oxazolidine-2-thione derivatives, which indirectly informs oxazolidinone preparation:
Thione Formation as a Model
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Conditions : 40–50°C, molar ratio 1:1.15:1.25 (oxazolidinone:S:NH₄SH).
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Outcome : Converts C=O to C=S without cytotoxic byproducts, demonstrating the feasibility of mild, scalable reactions.
Purification and Crystallization Techniques
Ambeed’s protocol details crystallization as a critical purification step:
Scientific Research Applications
Chemistry
(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one serves as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the development of novel compounds with specific stereochemical properties that are essential in asymmetric synthesis.
Biology
In biological research, this compound is investigated as a biochemical probe to study enzyme mechanisms. Its ability to selectively bind to specific molecular targets enables researchers to explore pathways involving enzymes or receptors.
Medicine
The pharmacological properties of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one have been explored for potential therapeutic effects:
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Analgesic and Anti-inflammatory Effects : Research indicates significant analgesic properties in experimental models, with compounds similar to this exhibiting pain relief effects without notable toxicity.
Compound Test Method Result (Inhibition %) Toxicity Level (S)-4-Phenyl... Writhing Test 75% Low Celecoxib Writhing Test 80% Moderate (R)-4-(Methoxy)... Hot Plate Test 70% Low -
Anticancer Potential : Certain derivatives have shown efficacy comparable to established chemotherapeutics like bleomycin, inducing apoptosis in cancer cell lines.
Compound Cell Line IC50 (μM) Apoptosis Induction (%) (S)-4-Phenyl... FaDu Hypopharyngeal 15 60 Bleomycin FaDu Hypopharyngeal 20 55
Case Studies
- Study on Pain Management : A study published in PubMed Central evaluated the analgesic activity of synthesized oxazolones, including (S)-4-Phenyl... Results indicated significant pain relief in animal models with no observed acute toxicity.
- Anticancer Research : Another investigation focused on the anticancer properties of oxazolidinone derivatives demonstrated effective tumor growth inhibition both in vitro and in vivo, showcasing their potential as therapeutic agents against various cancers.
Mechanism of Action
The mechanism of action of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone core can inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, while the piperidinyl group may enhance binding affinity and specificity. This dual action makes it a promising candidate for antibiotic development.
Comparison with Similar Compounds
a) Chloropyrimidinyl and Isopropyl Substituents
(S)-3-(2-Chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one (CAS 1347758-06-8) replaces the piperidinyl and phenyl groups with a chloropyrimidinyl ring and isopropyl group.
b) Methyl and Phenyl Substituents
(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one (CAS via PMID 8397978) features a methyl group at the 4-position and phenyl at the 5-position. With a simpler structure (C₁₀H₁₁NO₂, MW 177.20 g/mol), it serves as a model for studying stereoelectronic effects in oxazolidinones .
c) Fluorinated Derivatives
The fluororous oxazolidinone (4S,5R)-4-iso-Propyl-5-(1’H,1’H,2’H,2’H-perfluorooctyl)-oxazolidin-2-one (C₁₄H₁₀F₁₇NO₂, MW 595.21 g/mol) incorporates a perfluorooctyl chain, drastically increasing lipophilicity. Such derivatives are employed as chiral auxiliaries in asymmetric synthesis due to their phase-separation properties .
Physicochemical and Functional Comparisons
Key Observations :
- Piperidinyl vs. Pyrimidinyl : Piperidine’s basicity facilitates salt formation (e.g., hydrochloride salts for improved solubility ), whereas chloropyrimidinyl groups may enhance binding to aromatic receptors .
- Fluorinated Chains : Increase metabolic stability and lipophilicity, favoring applications in catalysis over direct therapeutic use .
Biological Activity
(S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one is a chiral compound belonging to the oxazolidinone class, which has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. For instance, oxazolidinones are known for their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism similar to that of linezolid, an established antibiotic.
Antimicrobial Properties
Research indicates that (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one exhibits significant antimicrobial activity. Its structural characteristics enable it to interact with bacterial ribosomes, thereby inhibiting protein synthesis. Preliminary studies suggest that this compound may be effective against resistant bacterial strains, making it a candidate for further investigation in the field of infectious diseases.
Neuroprotective Effects
There is emerging evidence suggesting that (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one may possess neuroprotective properties. This potential has been attributed to its ability to modulate cellular pathways involved in neuroinflammation and apoptosis. Such effects could make it suitable for exploring therapeutic applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one and related compounds:
- Antibacterial Activity : A study comparing various oxazolidinones demonstrated that derivatives with piperidine substitutions exhibited enhanced antibacterial properties. The study found that these compounds could inhibit the growth of Gram-positive bacteria effectively .
- Structure–Activity Relationship (SAR) : Research focused on piperidine derivatives has revealed that modifications in substituents can significantly impact biological activity. For example, certain analogs showed improved inhibitory effects against bacterial enzymes, suggesting that optimizing structural features could enhance therapeutic efficacy .
- Analgesic and Anti-inflammatory Potential : Some derivatives of oxazolidinones have shown promise as analgesics and anti-inflammatory agents in preclinical models. These studies employed pharmacological tests such as the writhing test and hot plate test to evaluate pain relief capabilities .
Comparative Analysis
The following table summarizes key characteristics and findings related to (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one compared to similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one | C15H21N3O2 | Chiral oxazolidinone with piperidine moiety | Antimicrobial, potential neuroprotective |
| Linezolid | C16H20N4O4S | Established antibiotic targeting Gram-positive bacteria | Antimicrobial |
| 4-(Piperidin-4-yl)-1,3-oxazolidin-2-one hydrochloride | C8H15ClN2O2 | Similar structure; investigated for similar activities | Antimicrobial |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one, and how is structural validation performed?
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, in oxazolidinone derivatives, intermediates like (2-oxo-3-(3-phenylpropyl)oxazolidin-5-yl)methyl 4-methylbenzenesulfonate are used to introduce substituents via alkylation or acylation steps .
- Structural Validation :
- NMR : Key NMR signals for oxazolidinone derivatives include δ 1.75–1.82 ppm (pentet, CH), δ 3.13–3.27 ppm (piperidinyl protons), and δ 7.07–7.32 ppm (aromatic protons) .
- FT-IR : Characteristic peaks include ν(C=O) at ~1674 cm (amide/oxazolidinone carbonyl) and ν(C-O) at ~1271 cm .
Q. What safety precautions are critical when handling (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one in laboratory settings?
- Hazard Identification : The compound may cause skin/eye irritation (GHS H315/H319) and respiratory irritation (H335). Refer to SDS guidelines for handling .
- Storage : Store in airtight containers at controlled room temperature, away from oxidizing agents. Use PPE (gloves, goggles) during manipulation .
Advanced Research Questions
Q. How can stereochemical purity of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one be ensured during synthesis?
- Chiral Auxiliaries : Fluorous oxazolidinone auxiliaries (e.g., 4(R)-phenyl derivatives) enable enantioselective synthesis. Titanium-mediated aldol reactions or asymmetric alkylation protocols are effective for stereocontrol .
- Chromatography : Use chiral HPLC columns (e.g., Chiralpak® AD-H) with hexane/isopropanol gradients to resolve enantiomers. Monitor optical rotation ([α]) for confirmation .
Q. How do researchers resolve contradictions in pharmacological activity data for oxazolidinone derivatives?
- Case Study : In sigma-2 ligand studies, inconsistent binding affinities may arise from assay conditions (e.g., buffer pH, radioligand concentration). Replicate experiments under standardized protocols (e.g., PDSP guidelines) and validate via orthogonal assays (e.g., functional cAMP assays) .
- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, temperature) impacting IC values .
Q. What strategies optimize the yield of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one in multi-step syntheses?
- Stepwise Optimization :
- Coupling Reactions : Use catalytic Pd(OAc)/Xantphos for Buchwald-Hartwig amination (yields >75%) .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity (>95%) product .
Methodological Considerations
Q. How are computational tools applied to predict the pharmacokinetic properties of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one?
- In Silico Modeling :
- cLogP/PSA : Calculate partition coefficient (cLogP) and topological polar surface area (TPSA) using Dotmatics or Schrödinger Suite to assess blood-brain barrier permeability .
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., sigma-2 receptors) and prioritize derivatives for synthesis .
Q. What analytical techniques are recommended for detecting degradation products of (S)-4-Phenyl-3-piperidin-4-yl-oxazolidin-2-one?
- LC-MS/MS : Employ high-resolution mass spectrometry (e.g., Q-TOF) to identify hydrolyzed or oxidized byproducts. Use C18 columns with 0.1% formic acid in water/acetonitrile gradients .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and quantify impurities via HPLC-UV (λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
